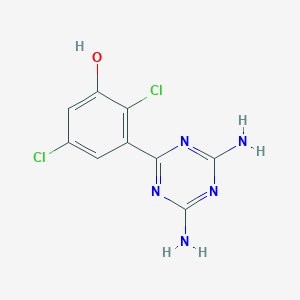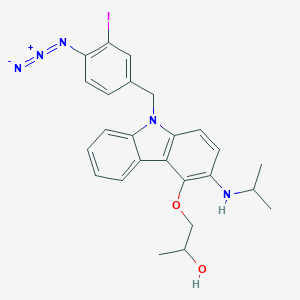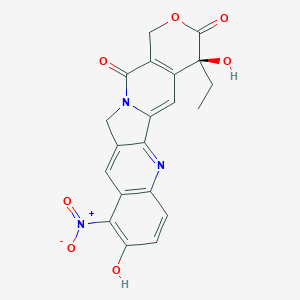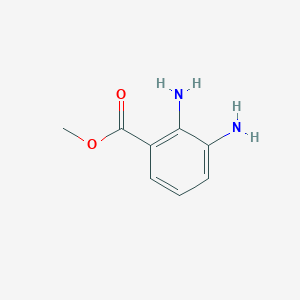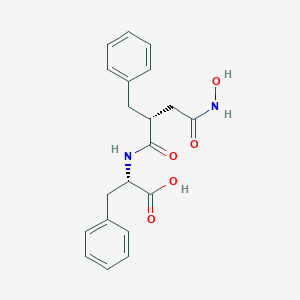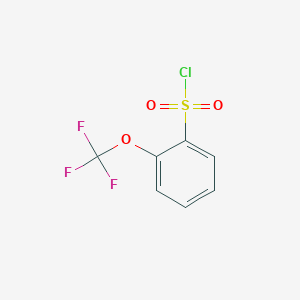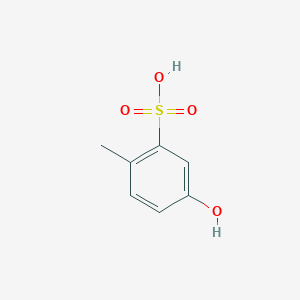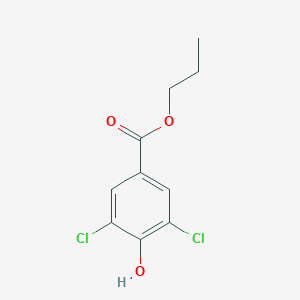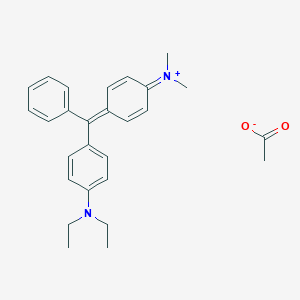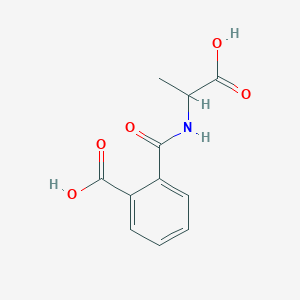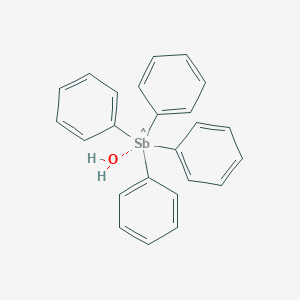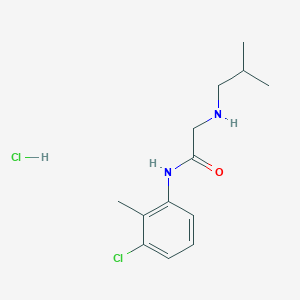
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chloride, also known as CL-316,243, is a selective beta-3 adrenergic receptor agonist. It is a chemical compound that has been widely studied for its potential use in weight loss and metabolic disorders.
Wirkmechanismus
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride selectively activates the beta-3 adrenergic receptor, which is primarily found in adipose tissue. Activation of this receptor leads to an increase in the production of cyclic AMP, which in turn activates protein kinase A. This results in the activation of lipolysis, the breakdown of stored fat, and thermogenesis, the production of heat.
Biochemische Und Physiologische Effekte
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has been shown to increase energy expenditure and decrease body weight in animal models. It has also been shown to improve insulin sensitivity and glucose metabolism. Additionally, (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has been shown to have anti-inflammatory effects and to improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride is a useful tool for studying the beta-3 adrenergic receptor and its role in thermogenesis and metabolic disorders. However, it has limitations in terms of its selectivity for the beta-3 adrenergic receptor and its potential off-target effects.
Zukünftige Richtungen
Future research on (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride could focus on improving its selectivity for the beta-3 adrenergic receptor and reducing its potential off-target effects. Additionally, further studies could investigate the potential use of (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Synthesemethoden
The synthesis of (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride involves the reaction of (3-chloro-2-methylphenyl)carbamoylmethyl chloride with (2-methylpropyl)amine hydrochloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has been extensively studied for its potential use in weight loss and metabolic disorders. It has been shown to increase thermogenesis, which is the process of heat production in the body. This leads to an increase in energy expenditure and a decrease in body weight. (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes.
Eigenschaften
CAS-Nummer |
109654-77-5 |
|---|---|
Produktname |
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride |
Molekularformel |
C13H20Cl2N2O |
Molekulargewicht |
291.21 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-(2-methylpropylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-9(2)7-15-8-13(17)16-12-6-4-5-11(14)10(12)3;/h4-6,9,15H,7-8H2,1-3H3,(H,16,17);1H |
InChI-Schlüssel |
DEFPJFLOAHQYCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNCC(C)C.Cl |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C[NH2+]CC(C)C.[Cl-] |
Synonyme |
(3-chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




